molecular formula C20H15ClF3NO4S B2733069 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate CAS No. 338402-41-8

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate

Cat. No. B2733069
CAS RN: 338402-41-8
M. Wt: 457.85
InChI Key: FHKXNIZCMISCIB-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral method (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular formula of the related compound 4-Chloro-3-(trifluoromethyl)aniline is ClC6H3(CF3)NH2 . The molecular weight is 195.57 .


Chemical Reactions Analysis

The compound participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .


Physical And Chemical Properties Analysis

The related compound 4-Chloro-3-(trifluoromethyl)aniline has a melting point of 35-37 °C (lit.) . It is a crystal in form .

Scientific Research Applications

Nonlinear Optical Materials

Research into derivatives of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate has shown promise in the field of nonlinear optical (NLO) materials. These materials have applications in photonics and telecommunication. For instance, 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, which share structural similarities with the compound , have been studied for their thermal properties and second harmonic generation (SHG) activity, indicating potential use in NLO applications (Ogawa et al., 2008).

Crystal Structure and Thermal Stability

The synthesis and crystal structure analysis of related compounds, such as 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-styrenesulfonate, have been explored. This research is crucial for understanding the material properties like thermal stability, which is vital for practical applications in areas like material science and engineering (Antony et al., 2019).

Photovoltaic Performance

Further research has been conducted on derivatives of this compound for potential use in polymer solar cells. By modifying the structure, researchers aim to improve photovoltaic performance, which can lead to advancements in solar energy technology. For example, the addition of certain functional groups to related compounds has resulted in improved power conversion efficiency in solar cell applications (Jin et al., 2016).

Environmental Implications

Research into the environmental impact of compounds structurally similar to 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate is also crucial. For example, studies on the electrochemical reduction of related compounds can provide insights into their environmental fate and potential as pollutants (Peverly et al., 2014).

Mechanism of Action

The analgesic action of the synthesized derivatives was estimated by means of Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . In the presence of naloxone they displayed pain-relieving effect .

Safety and Hazards

The related compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements such as H302 + H312 + H332 - H315 - H317 - H318 - H334 - H335 .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3NO4S/c1-28-15-6-8-17(9-7-15)30(26,27)29-16-4-2-13(3-5-16)10-19-18(21)11-14(12-25-19)20(22,23)24/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKXNIZCMISCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate

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